4-Nitrophenylhydrazine hydrochloride chemical properties and structure
4-Nitrophenylhydrazine hydrochloride chemical properties and structure
An In-depth Technical Guide to 4-Nitrophenylhydrazine (B89600) Hydrochloride: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-nitrophenylhydrazine hydrochloride (CAS No. 636-99-7), a crucial reagent in organic synthesis and analytical chemistry. The document details its chemical and physical properties, structure, synthesis, key reactions, and safety protocols, presenting quantitative data in structured tables and illustrating complex processes with clear diagrams.
Chemical Structure and Identification
4-Nitrophenylhydrazine hydrochloride is an organic compound belonging to the class of aromatic hydrazines.[1] Its structure consists of a phenyl ring substituted with both a nitro group (-NO₂) and a hydrazine (B178648) group (-NHNH₂), and it is supplied as a hydrochloride salt for improved stability and solubility.[1] The electron-withdrawing nature of the para-positioned nitro group significantly influences the reactivity of the hydrazine moiety.
The IUPAC name for the compound is (4-nitrophenyl)hydrazine;hydrochloride.[2]
Caption: Structure of 4-Nitrophenylhydrazine Hydrochloride.
Physicochemical Properties
4-Nitrophenylhydrazine hydrochloride appears as a yellow to orange crystalline solid or powder.[1][3] It is generally odorless or may have a faint characteristic odor.[1] The compound's key physical and chemical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 636-99-7 | [1][2][4][5] |
| Molecular Formula | C₆H₈ClN₃O₂ | [1][2][4][5][6] |
| Molecular Weight | 189.60 g/mol | [1][2][4][6] |
| Appearance | Yellow to orange crystalline powder/solid | [1][3] |
| Melting Point | >200 °C[3]; 212 °C (decomposes)[4][7]; 200-204 °C[8] | [3][4][7][8] |
| Solubility | Soluble in water and methanol. | [1][3] |
| Stability | Stable under normal temperatures and pressures.[4] Sensitive to light, air, and moisture.[9] | [4][9] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation of 4-nitrophenylhydrazine hydrochloride.
¹H NMR Spectroscopy
The proton NMR spectrum provides characteristic signals for the aromatic and hydrazine protons. A reported ¹H NMR spectrum in DMSO-d₆ shows the following peaks:
| Chemical Shift (δ) ppm | Multiplicity | Assignment | Reference |
| 8.41 | s | 1H (NH) | [6] |
| 7.98 | d | 2H (Aromatic protons ortho to -NO₂) | [6] |
| 6.78 | d | 2H (Aromatic protons ortho to -NHNH₂) | [6] |
| 4.49 | s | 2H (NH₂) | [6] |
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups. Data is available from the Coblentz Society collection, typically showing characteristic absorptions for N-H stretching (hydrazine), C-H stretching (aromatic), N=O stretching (nitro group), and C=C stretching (aromatic ring).[5]
Synthesis and Experimental Protocols
The most common laboratory synthesis of 4-nitrophenylhydrazine hydrochloride involves a two-step process starting from 4-nitroaniline (B120555): diazotization followed by reduction.[10]
Synthesis from 4-Nitroaniline
Step 1: Diazotization of 4-Nitroaniline 4-nitroaniline is dissolved in concentrated hydrochloric acid and cooled to 0°C in an ice bath.[6][11] A solution of sodium nitrite (B80452) (NaNO₂) in water is then added dropwise while maintaining the low temperature.[6][11] This reaction converts the primary aromatic amine into a diazonium salt.
Step 2: Reduction of the Diazonium Salt A pre-cooled solution of a reducing agent, such as stannous chloride (SnCl₂) in concentrated hydrochloric acid, is slowly added to the diazonium salt mixture.[6][11] The reaction is stirred for a couple of hours at 0°C, during which the diazonium group is reduced to a hydrazine.[6] The product, 4-nitrophenylhydrazine hydrochloride, precipitates as a yellow-orange solid.[6]
Step 3: Purification The precipitate is collected by filtration and washed thoroughly with ice-cold water until the filtrate is neutral.[6] The final product is then dried under a vacuum.[6]
Caption: Workflow for the synthesis of 4-nitrophenylhydrazine HCl.
Chemical Reactions and Applications
Reaction with Carbonyl Compounds
A primary application of 4-nitrophenylhydrazine is its reaction with aldehydes and ketones to form highly crystalline, colored derivatives known as 4-nitrophenylhydrazones.[10] This reaction is a classic example of nucleophilic addition-elimination. The resulting hydrazones are often used for the detection, quantification, and characterization of carbonyl compounds in analytical chemistry.[1]
Caption: Mechanism for 4-Nitrophenylhydrazone formation.
Intermediate in Organic Synthesis
4-Nitrophenylhydrazine hydrochloride is a valuable intermediate in the pharmaceutical industry for synthesizing various heterocyclic compounds.[1] It is a key building block for preparing pyrazole (B372694) and indole (B1671886) scaffolds, which are common core structures in many drug molecules.[1] Its role as a potent condensation agent facilitates the formation of new carbon-nitrogen bonds, which is crucial for constructing complex molecular architectures. There is also research interest in its potential anticancer activity.[11][12]
Safety and Handling
4-Nitrophenylhydrazine hydrochloride is considered a potentially hazardous chemical and must be handled with appropriate safety precautions.[1]
-
General Handling : Wash hands thoroughly after handling. Use in a well-ventilated area and minimize dust generation. Avoid contact with eyes, skin, and clothing, and prevent ingestion and inhalation.[4][13]
-
Personal Protective Equipment (PPE) :
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible substances such as strong oxidizing agents.[4][13]
-
First Aid :
-
Eyes : Flush with plenty of water for at least 15 minutes and seek immediate medical attention.[4]
-
Skin : Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[4]
-
Inhalation : Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical aid.[4][13]
-
Ingestion : If the victim is conscious, give 2-4 cupfuls of milk or water. Do not give anything by mouth to an unconscious person. Get medical aid immediately.[4][13]
-
-
Stability and Reactivity : The compound is stable under normal conditions but is incompatible with strong oxidizing agents.[4] Thermal decomposition may produce irritating and toxic gases.[4]
References
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